![molecular formula C14H21N3O2 B5853096 1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE](/img/structure/B5853096.png)
1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE
Overview
Description
1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine is a piperazine derivative characterized by a 2-nitrophenylmethyl group at the N1 position and an isopropyl (propan-2-yl) group at the N4 position. Piperazine derivatives are widely studied for their pharmacological and chemical properties, particularly in receptor binding and synthesis applications. The 2-nitro group introduces steric and electronic effects distinct from para-substituted nitro analogs, while the isopropyl group may enhance lipophilicity compared to shorter alkyl chains like methyl or ethyl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE typically involves the reaction of 2-nitrobenzyl chloride with 4-(propan-2-yl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized under strong oxidative conditions, leading to the formation of N-oxides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 1-[(2-AMINOPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Piperazine N-oxides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-NITROPHENYL)METHYL]-4-(PROPAN-2-YL)PIPERAZINE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Table 1: Key Properties of Selected Piperazine Derivatives
Key Observations :
Alkyl Chain Length : The isopropyl group increases molecular weight and lipophilicity compared to methyl or ethyl substituents, which may influence solubility and bioavailability .
Functional Groups : The chloroacetyl group in 1-(chloroacetyl)-4-(2-nitrophenyl)piperazine adds reactivity (e.g., nucleophilic substitution sites) absent in the target compound .
Stability and Formulation Considerations
- Salt Forms : Many piperazine derivatives (e.g., HCl salts in ) exhibit higher melting points (~177–178°C) compared to free bases. The target compound’s stability may depend on its formulation .
- Storage : Analogs like 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(tert-butyl)phenyl]methyl]piperazine dihydrochloride require storage at 4°C to prevent degradation, suggesting similar needs for nitro-substituted derivatives .
Biological Activity
1-[(2-Nitrophenyl)methyl]-4-(propan-2-yl)piperazine, a compound with notable pharmacological potential, has garnered interest for its diverse biological activities. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O2
- Molecular Weight : 248.28 g/mol
The presence of the nitrophenyl group is significant as it often correlates with enhanced biological activity due to its electron-withdrawing properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have indicated that compounds with piperazine structures can exhibit significant antibacterial and antifungal properties. For instance, derivatives with similar structural motifs showed minimum inhibitory concentrations (MIC) against common pathogens like Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL .
- Antitumor Activity : Research has demonstrated that nitroaromatic compounds can act as prodrugs in cancer therapy. For example, derivatives have shown promising cytotoxic effects on cancer cell lines, with IC50 values in the nanomolar range . The mechanism often involves the reduction of the nitro group to generate reactive intermediates that induce cellular apoptosis.
Case Studies and Research Findings
Several studies highlight the biological activity of related compounds:
- Antibacterial Studies :
- Antifungal Activity :
- Antitumor Mechanisms :
Data Table: Biological Activities of Related Compounds
Compound Name | Activity Type | MIC/IC50 Values | Target Organism/Cell Line |
---|---|---|---|
This compound | Antibacterial | 0.0039 - 0.025 mg/mL | E. coli, S. aureus |
Piperazine Derivative A | Antifungal | 3.125 - 100 mg/mL | C. albicans |
Nitroaromatic Compound B | Antitumor | IC50 = 1.806 nM | Colon adenocarcinoma |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-nitrophenyl)methyl]-4-(propan-2-yl)piperazine, and how do reaction conditions influence yield?
- Methodology : Begin with nucleophilic substitution or reductive amination to introduce the 2-nitrophenylmethyl group to the piperazine core. For example, coupling 2-nitrobenzyl bromide with 4-isopropylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires adjusting stoichiometry, solvent polarity, and temperature .
- Key Considerations : The electron-withdrawing nitro group may slow alkylation; using polar aprotic solvents (DMF, DMSO) enhances reactivity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm for N–CH₂) and isopropyl group (δ 1.0–1.2 ppm for CH₃; δ 2.5–3.0 ppm for CH). The 2-nitrophenyl group shows aromatic protons (δ 7.5–8.5 ppm) and NO₂ stretching in IR (1520–1350 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₂₀N₃O₂⁺, m/z 262.15) and fragmentation patterns (e.g., loss of NO₂ or isopropyl groups) .
Q. What solvent systems are suitable for crystallization to obtain high-purity samples?
- Methodology : Screen solvents like ethanol, acetone, or ethyl acetate/hexane mixtures. Slow evaporation at 4°C promotes crystal growth. X-ray diffraction (if crystals form) validates molecular packing .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the electronic properties and potential bioactivity of this compound?
- Methodology :
- DFT Calculations : Optimize geometry using Gaussian or ORCA at B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The nitro group’s electron affinity may enhance binding to biological targets .
- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors). Compare binding scores with known piperazine-based ligands .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Assay Standardization : Replicate assays under controlled conditions (pH, temperature, cell lines). For example, discrepancies in IC₅₀ values may arise from membrane permeability differences (use PAMPA assays to assess passive diffusion) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction engineering (e.g., flow chemistry) improve scalability while minimizing byproducts?
- Methodology : Design a continuous-flow reactor with immobilized catalysts (e.g., Pd/C for nitro reduction). Optimize residence time and temperature via DOE (Design of Experiments). Monitor in-line via UV-Vis or FTIR to detect intermediates .
Q. What structural modifications enhance metabolic stability without compromising target affinity?
- Methodology : Synthesize analogs by replacing the nitro group with bioisosteres (e.g., cyano or trifluoromethyl). Assess metabolic stability in liver microsome assays (e.g., human CYP450 isoforms). Correlate results with LogP and polar surface area .
Q. Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics?
- Methodology : Use Hill slope models to fit sigmoidal curves. Include a wide concentration range (e.g., 1 nM–100 µM) and triplicate measurements. Validate with AUC (Area Under the Curve) analysis and compartmental modeling .
Q. What statistical approaches are robust for analyzing high-throughput screening (HTS) data with low signal-to-noise ratios?
- Methodology : Apply Z-score normalization and false discovery rate (FDR) correction. Use machine learning (e.g., random forests) to identify hit clusters. Confirm hits via dose-response validation .
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-propan-2-ylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-12(2)16-9-7-15(8-10-16)11-13-5-3-4-6-14(13)17(18)19/h3-6,12H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCYQOGNIFIEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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